molecular formula C29H22N2 B14548296 3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene CAS No. 62284-16-6

3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene

Cat. No.: B14548296
CAS No.: 62284-16-6
M. Wt: 398.5 g/mol
InChI Key: XWTINOOSZCGCFD-UHFFFAOYSA-N
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Description

3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and the presence of multiple phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene typically involves the reaction of diazo compounds with phenyl-substituted alkenes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the bicyclic structure. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

While the industrial production of this compound is less common due to its specialized applications, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce various reduced derivatives of the bicyclic structure.

Scientific Research Applications

3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene has several scientific research applications:

    Chemistry: It is used as a model compound for studying reaction mechanisms and the effects of phenyl substitution on bicyclic structures.

    Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.

    Industry: Its unique structure makes it a candidate for materials science research, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which 3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure also contributes to its stability and reactivity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]hepta-2,6-diene: A simpler bicyclic compound without phenyl substitution.

    1,3,5,6,7-Pentamethylbicyclo[3.2.0]hepta-2,6-diene: A methyl-substituted analog with different chemical properties.

    2,3-Diazabicyclo[2.2.1]-hept-2-ene: Another diazabicyclic compound with a different ring structure.

Uniqueness

3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene is unique due to its multiple phenyl groups, which significantly impact its chemical behavior and potential applications. The presence of these groups distinguishes it from other bicyclic compounds and enhances its utility in various research fields.

Properties

CAS No.

62284-16-6

Molecular Formula

C29H22N2

Molecular Weight

398.5 g/mol

IUPAC Name

3,5,6,7-tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene

InChI

InChI=1S/C29H22N2/c1-5-13-22(14-6-1)26-21-29(25-19-11-4-12-20-25)27(23-15-7-2-8-16-23)28(31(29)30-26)24-17-9-3-10-18-24/h1-20H,21H2

InChI Key

XWTINOOSZCGCFD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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